7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUBBODNFTNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408227 | |
| Record name | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55579-90-3 | |
| Record name | 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Identity of CAS 55579-90-3: A Case of Ambiguous Identification
Initial investigations to profile the physicochemical properties and applications of the chemical compound designated by CAS number 55579-90-3 have yielded inconclusive results. Extensive searches across prominent chemical databases and supplier catalogs have not definitively linked this identifier to a specific, publicly documented chemical substance.
While the Chemical Abstracts Service (CAS) registry is the authoritative source for chemical substance identification, the number 55579-90-3 does not appear to be associated with a readily available chemical name or structure in the public domain. One chemical supplier lists the CAS number but provides no corresponding chemical name, suggesting it may be a highly specialized or proprietary compound available only upon inquiry.
It is crucial to note that a similar but distinct CAS number, 55579-69-6, has been identified and corresponds to the compound 5-(4-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione . However, it is imperative to avoid conflating these two identifiers, as even a single digit difference in a CAS number denotes a unique chemical substance.
For researchers, scientists, and drug development professionals seeking information on a specific chemical, the accuracy of the CAS number is paramount. An erroneous identifier can lead to the retrieval of incorrect data, potentially compromising experimental design, safety protocols, and the overall integrity of research.
Given the current ambiguity surrounding CAS 55579-90-3, it is not possible to provide an in-depth technical guide on its physicochemical properties and uses. To proceed with a comprehensive analysis, the correct chemical name or a verified CAS number is required.
Recommendations for Proceeding
For individuals and organizations interested in the compound potentially represented by CAS 55579-90-3, the following steps are recommended:
-
Verify the CAS Number: Double-check the source of the CAS number to ensure its accuracy. Typos or transcription errors are common.
-
Contact the Supplier: If the CAS number was obtained from a commercial source, directly contacting the supplier is the most effective way to ascertain the chemical identity.
-
Consult Proprietary Databases: Researchers with access to specialized or proprietary chemical databases may be able to find information not available in the public domain.
Without a confirmed chemical identity, any attempt to delineate physicochemical properties, applications, or safety protocols would be speculative and contrary to the principles of scientific and technical accuracy. Upon successful identification of the compound associated with a verified CAS number, a comprehensive technical guide can be developed.
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one mechanism of action
An In-Depth Technical Guide to the Investigational Compound 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one: A Roadmap to Elucidating its Mechanism of Action
Executive Summary
The novel heterocyclic compound, this compound, belongs to the benzoxepine class of molecules, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data on this specific entity is nascent, the broader benzoxepine family exhibits a remarkable diversity of biological activities, including anti-neuroinflammatory, endocrine-modulating, and neuromodulatory effects. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. By synthesizing data from structurally related compounds, we delineate the most probable biological targets and signaling pathways. This document serves as a strategic roadmap, complete with detailed experimental protocols, to systematically unravel the therapeutic potential of this promising compound.
Introduction to this compound
This compound is a synthetic small molecule characterized by a tricyclic system comprising a chlorinated benzene ring fused to a seven-membered oxepine ring. The presence of the chloro-substituent and the ketone functional group are key features that likely govern its pharmacokinetic and pharmacodynamic properties. The benzoxepine core is a privileged scaffold found in a variety of biologically active compounds, suggesting a high potential for therapeutic applications.[1]
Given the limited direct research on this compound, this guide will adopt an inferential approach. We will explore the established mechanisms of action of structurally analogous benzoxepine and benzoxazepine derivatives to build a predictive model of its biological activity. This will be followed by a detailed exposition of experimental methodologies to validate these hypotheses.
Postulated Mechanisms of Action and Investigational Roadmaps
Based on the pharmacological profiles of related compounds, we have identified five primary potential mechanisms of action for this compound. Each of these is presented below with a corresponding experimental strategy for validation.
Anti-Neuroinflammatory Activity via Pyruvate Kinase M2 (PKM2) Inhibition
Scientific Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Pyruvate kinase M2 (PKM2) is an enzyme that plays a critical role in regulating glycolysis and has been implicated in the inflammatory responses of immune cells, including microglia in the brain.[2][3] Benzoxepane derivatives have been identified as having anti-neuroinflammatory properties by targeting PKM2.[4] Inhibition of PKM2 can modulate immune cell metabolism and thereby suppress the production of pro-inflammatory mediators.
Investigational Workflow:
Caption: Workflow for investigating anti-neuroinflammatory effects.
Experimental Protocol: In Vitro Neuroinflammation Assay
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Endocrine Disruption via Estrogen Receptor Modulation
Scientific Rationale: The estrogen receptors (ERα and ERβ) are critical regulators of development and homeostasis in numerous tissues. Compounds that modulate these receptors, known as Selective Estrogen Receptor Modulators (SERMs), have significant therapeutic applications, particularly in oncology and for postmenopausal conditions.[5] Several benzoxepine derivatives have been synthesized and shown to act as potent SERMs, exhibiting high binding affinity for estrogen receptors and demonstrating antiproliferative effects on ER-positive breast cancer cells.[6][7][8]
Investigational Workflow:
Caption: Workflow for evaluating estrogen receptor modulation.
Experimental Protocol: MCF-7 Cell Proliferation Assay
-
Cell Culture: Maintain MCF-7 human breast cancer cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well in phenol red-free medium containing charcoal-stripped serum.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 5 days.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Neuromodulatory Effects via AMPA Receptor Modulation
Scientific Rationale: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of the AMPA receptor can enhance cognitive function and have potential as treatments for various neurological and psychiatric disorders.[9] Structurally related benzoxazinones have been identified as potent AMPA receptor PAMs.[10][11]
Investigational Workflow:
Caption: Workflow for assessing AMPA receptor modulation.
Experimental Protocol: Electrophysiological Recording in Hippocampal Slices
-
Slice Preparation: Prepare acute coronal slices (300-400 µm) from the hippocampus of adult rats.
-
Recording: Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Baseline Measurement: Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by Schaffer collateral stimulation.
-
Compound Application: Bath-apply this compound at various concentrations.
-
Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before and after compound application to determine its effect on AMPA receptor function.
Anticonvulsant Properties
Scientific Rationale: Epilepsy is a common neurological disorder characterized by recurrent seizures. Many existing anti-epileptic drugs have significant side effects, creating a need for novel therapeutics. Benzoxazepine derivatives have demonstrated anticonvulsant activity in preclinical models.[12][13] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard in vivo screens for identifying potential anticonvulsant compounds.
Investigational Workflow:
Caption: In vivo workflow for anticonvulsant activity screening.
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Dosing: Administer this compound or vehicle intraperitoneally (i.p.) to male ICR mice.
-
Electoshock: At the time of predicted peak effect (e.g., 30 minutes post-injection), deliver a 50 mA electrical stimulus for 0.2 seconds via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the percentage of mice protected from seizures at each dose and calculate the ED50.
Histamine and Serotonin Receptor Antagonism
Scientific Rationale: Histamine and serotonin receptors are G-protein coupled receptors that are important targets for drugs used to treat a variety of central nervous system disorders. The substitution pattern on the aromatic rings of tricyclic compounds can significantly influence their affinity and selectivity for these receptors. The presence of a chlorine atom on the benzoxepine ring of this compound suggests that it may interact with these receptors.
Investigational Workflow:
Caption: Workflow for profiling activity at histamine and serotonin receptors.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human histamine or serotonin receptor subtype of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a suitable radioligand (e.g., [3H]-pyrilamine for H1 receptors), and varying concentrations of this compound.
-
Incubation: Incubate to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each compound concentration and determine the IC50.
Quantitative Data Summary
As direct experimental data for this compound is not yet available, the following table summarizes the reported activities of structurally related compounds to provide a preliminary indication of potential potencies.
| Compound Class | Biological Target/Assay | Reported Activity | Reference |
| Benzoxepane Derivative | PKM2 Inhibition | Anti-neuroinflammatory effects in vitro and in vivo | [2] |
| Benzoxepine Derivative | Estrogen Receptor α | Nanomolar IC50 binding values | [6] |
| Benzoxazinone Derivative | AMPA Receptor | Potent positive allosteric modulators | [10] |
| Benzoxazepine Derivative | MES-induced seizures | ED50 of 19.0 mg/kg in mice | [12] |
Systematic Target Deconvolution
For an unbiased approach to identifying the direct molecular targets of this compound, a systematic target deconvolution strategy is recommended. This can be achieved through techniques such as:
-
Affinity Chromatography-Mass Spectrometry: Immobilize the compound on a solid support and use it to capture interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to its target protein can stabilize the protein against proteolysis.[14]
-
Thermal Shift Assays: The binding of a ligand can alter the thermal stability of its target protein, which can be monitored using a fluorescent dye that binds to unfolded proteins.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the pharmacological precedent set by related benzoxepine and benzoxazepine derivatives provides a strong foundation for targeted investigation. The experimental roadmaps detailed in this guide offer a systematic and scientifically rigorous approach to exploring its potential as an anti-neuroinflammatory, endocrine-modulating, or neuromodulatory agent. A comprehensive understanding of its molecular targets and downstream signaling effects will be crucial for its future development as a potential therapeutic.
References
- Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment. (URL not available)
-
Category:Serotonin receptor antagonists - Wikipedia. [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PubMed Central. [Link]
-
Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity - PubMed. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][2][6]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents - ResearchGate. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. [Link]
-
Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC - PubMed Central. [Link]
-
The discovery of the benzazepine class of histamine H3 receptor antagonists - PubMed. [Link]
-
Benzotriazinone and benzopyrimidinone derivatives as potent positive allosteric AMPA receptor modulators - PubMed. [Link]
-
Neuroinflammation - Cellectricon. [Link]
-
The overall architecture of the AMPA receptor positive allosteric... - ResearchGate. [Link]
-
What are PKM2 inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. [Link]
-
In vitro antagonism of benzodiazepine binding to cerebral receptors by H1 and H2 antihistamines - PubMed. [Link]
-
Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. [Link]
-
In vitro neurology assays - InnoSer. [Link]
-
Disposition of 7-chloro-5-(o-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one (Lorazepam) in Humans. Determination of the Drug by Electron Capture Gas Chromatography - PubMed. [Link]
-
Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - Company of Biologists journals. [Link]
-
H1 antagonist - Wikipedia. [Link]
-
AMPA receptor positive allosteric modulator - Wikipedia. [Link]
- Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google P
-
Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - Frontiers. [Link]
-
Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the ... - PubMed. [Link]
-
Known experimental techniques to identify drug targets. - ResearchGate. [Link]
-
Benzoxazinones as potent positive allosteric AMPA receptor modulators: part I - PubMed. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
-
Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PubMed Central. [Link]
-
Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf - NIH. [Link]
-
Pharmacology- Serotonin Agonists and Antagonists- Autocoids Pharma MADE EASY! - YouTube. [Link]
-
In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PubMed Central. [Link]
-
What are Histamine receptor antagonists and how do they work? - Patsnap Synapse. [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - MDPI. [Link]
-
Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications - ResearchGate. [Link]
-
Target identification and validation in research - WJBPHS. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]
-
Serotonin 5-HT3 Receptor Antagonists in CINV - YouTube. [Link]
-
Target Identification & Validation in Drug Discovery | Technology Networks. [Link]
-
Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators - PubMed. [Link]
-
Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - Research journals - PLOS. [Link]
-
Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed. [Link]
-
Selective estrogen receptor modulator - Wikipedia. [Link]
-
Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. - F1000Research. [Link]
-
Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. [Link]
-
Pharmacology of Serotonin or 5-hydroxytryptamine Agonists and Antagonists (Autacoids Part 5) - YouTube. [Link]
-
Selective Estrogen Receptor Modulators (SERMs) - Gynecology - Medbullets Step 2/3. [Link]
-
Antagonism by benzodiazepines of the effects of serotonin-, but not norepinephrine-, uptake blockers in the learned helplessness paradigm in rats - PubMed. [Link]
-
Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators and Downregulators with Subtype-Specific ERα and ERβ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoxepin-derived estrogen receptor modulators: a novel molecular scaffold for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. Benzotriazinone and benzopyrimidinone derivatives as potent positive allosteric AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoxazinones as potent positive allosteric AMPA receptor modulators: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one: An Application Note
Introduction
7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one is a key heterocyclic scaffold found in a variety of pharmacologically active molecules. Its derivatives have shown promise in drug discovery programs, exhibiting a range of biological activities. This application note provides a detailed, two-step protocol for the synthesis of this valuable intermediate, commencing with the preparation of the precursor 4-(4-chlorophenoxy)butanoic acid, followed by an efficient intramolecular Friedel-Crafts cyclization. The methodologies described herein are designed to be robust and scalable for research and development applications.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Williamson Ether Synthesis - Preparation of 4-(4-chlorophenoxy)butanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation - Cyclization to the target benzoxepinone.
NMR and mass spectrometry characterization of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
An Application Guide to the Structural Elucidation of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one using NMR and Mass Spectrometry
Introduction
This compound is a heterocyclic ketone of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. The precise confirmation of its molecular structure is a critical prerequisite for its use in further research and development. This application note provides a detailed guide for the comprehensive characterization of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions. By integrating high-resolution data from both NMR and MS, we can achieve unambiguous structural confirmation, ensuring the identity, purity, and integrity of the synthesized compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for the accurate assignment of spectral data. The structure of this compound is presented below with the IUPAC standard numbering convention that will be used for the assignment of NMR signals.
Caption: Molecular structure with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of a deuterated solvent is the first critical step.[2] The solvent must dissolve the analyte effectively without introducing interfering signals.[2] this compound is an organic molecule of moderate polarity due to the ketone and ether functionalities. Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is easy to remove by evaporation.[3] Its residual proton signal at ~7.26 ppm does not typically interfere with signals from the analyte. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[3]
-
Spectrometer Frequency: Higher field strengths (e.g., 400-600 MHz for ¹H NMR) are preferable as they provide greater spectral dispersion, reducing signal overlap and simplifying the interpretation of complex coupling patterns.[1][4]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if not, filter the solution through a small cotton plug into the tube.[5]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: Bruker Avance 500 MHz spectrometer (or equivalent).[1]
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).
-
Predicted ¹H and ¹³C NMR Data and Interpretation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| C2-H₂ | ~4.2 (t, J ≈ 5 Hz) | ~70 | Aliphatic protons adjacent to the ether oxygen are deshielded. Expected to be a triplet due to coupling with C3-H₂. |
| C3-H₂ | ~2.2 (quint, J ≈ 5 Hz) | ~25 | Aliphatic protons coupled to both C2-H₂ and C4-H₂. |
| C4-H₂ | ~3.0 (t, J ≈ 5 Hz) | ~40 | Aliphatic protons adjacent to the carbonyl group (C5) are deshielded. Expected to be a triplet due to coupling with C3-H₂. |
| C5 | - | ~195 | Ketone carbonyl carbon, highly deshielded. |
| C5a | - | ~130 | Aromatic quaternary carbon. |
| C6-H | ~7.8 (d, J ≈ 2.5 Hz) | ~132 | Aromatic proton ortho to the carbonyl and meta to the chlorine. |
| C7 | - | ~135 | Aromatic quaternary carbon bearing the chlorine atom. |
| C8-H | ~7.3 (dd, J ≈ 8.5, 2.5 Hz) | ~128 | Aromatic proton coupled to both C9-H (ortho) and C6-H (meta). |
| C9-H | ~7.0 (d, J ≈ 8.5 Hz) | ~120 | Aromatic proton ortho to the ether linkage. |
| C9a | - | ~158 | Aromatic quaternary carbon bonded to the ether oxygen, highly deshielded. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[7] For a molecule like this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[8][9] ESI is a 'soft' ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.[9]
Causality Behind Experimental Choices
-
Ionization Technique: ESI is chosen because it is well-suited for polar to moderately polar organic molecules and minimizes in-source fragmentation, providing a clear molecular ion peak.[10] This allows for accurate molecular weight determination.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial. It provides highly accurate mass measurements (typically < 5 ppm error), which enables the determination of the elemental formula and confident differentiation from other isobaric species.
-
Ionization Mode: The analysis will be run in positive ion mode ([M+H]⁺). The ketone and ether oxygens can be readily protonated under the acidic conditions typically used for positive mode ESI.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is recommended to promote protonation for positive ion mode.
-
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Drying Gas (N₂): Flow rate of 8-12 L/min.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the protonated molecule ([M+H]⁺).
-
Observe the characteristic isotopic pattern for a chlorine-containing compound. The M+2 peak (due to the ³⁷Cl isotope) should be approximately one-third the intensity of the M peak (due to the ³⁵Cl isotope).
-
Use the accurate mass measurement to calculate the elemental composition using the instrument's software. Compare the measured mass with the theoretical mass for C₁₀H₉O₂Cl.
-
Predicted Mass Spectrum and Fragmentation
The primary goal is to confirm the molecular formula C₁₀H₉O₂Cl.
-
Molecular Formula: C₁₀H₉O₂Cl
-
Exact Mass: 196.0291
-
Expected [M+H]⁺ (C₁₀H₁₀O₂Cl⁺): 197.0364
Key Spectral Features:
-
Base Peak: m/z 197.0364 ([M+H]⁺ for ³⁵Cl).
-
Isotopic Peak: m/z 199.0335 ([M+H]⁺ for ³⁷Cl) with an intensity of ~32% relative to the m/z 197 peak.
Collision-Induced Dissociation (CID) or MS/MS experiments can provide structural information through fragmentation.[7] A plausible fragmentation pathway is outlined below.
Caption: Plausible ESI-MS/MS fragmentation pathway.
Interpretation of Fragmentation:
-
Loss of Carbon Monoxide (CO): A common fragmentation for ketones is the neutral loss of CO (28 Da), leading to a fragment at m/z 169.
-
Loss of Ethylene (C₂H₄): Cleavage of the oxepine ring can lead to the neutral loss of ethylene (28 Da), also resulting in a fragment at m/z 169.
-
Subsequent Losses: The fragment at m/z 169 could further lose a chlorine radical to give a fragment at m/z 134. The fragment from ethylene loss could subsequently lose CO to yield a fragment at m/z 141.
Summary of Analytical Data
The combination of NMR and HRMS provides a self-validating system for the structural confirmation of this compound.
Table 2: Consolidated Characterization Data
| Technique | Parameter | Expected Result | Confirmation |
| ¹H NMR | Chemical Shifts & Multiplicities | Distinct signals for 3 aromatic and 3 aliphatic CH₂ groups. | Confirms the carbon-hydrogen framework and connectivity. |
| Integration | Relative proton count of 1:1:1:2:2:2. | Verifies the number of protons in each unique environment. | |
| ¹³C NMR | Number of Signals | 10 distinct carbon signals. | Confirms the presence of 10 unique carbon atoms. |
| Chemical Shifts | Signals in aromatic (~120-160 ppm), aliphatic (~25-70 ppm), and carbonyl (~195 ppm) regions. | Identifies the types of carbon environments (C=O, C-O, C-Cl, C-C, C-H). | |
| HRMS (+ESI) | Accurate Mass of [M+H]⁺ | m/z 197.0364 (± 5 ppm). | Confirms the elemental formula C₁₀H₉O₂Cl. |
| Isotopic Pattern | Presence of m/z 199 at ~32% relative abundance. | Confirms the presence of one chlorine atom. |
Conclusion
The methodologies described in this application note provide a robust and reliable framework for the complete structural characterization of this compound. By carefully selecting experimental parameters and logically interpreting the resulting spectral data from both high-field NMR and high-resolution mass spectrometry, researchers can unequivocally confirm the identity and purity of this important chemical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and reproducibility of subsequent scientific investigations in drug discovery and development.
References
-
MDPI. (2023). Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. Available at: [Link]
-
PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][11]benzodiazepin-1(2H)-ones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][7][11]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. Available at: [Link]
-
Ho, C. S., Lam, C. W. K., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.
-
PubMed. (n.d.). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
PMC - NIH. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]
-
PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][7][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available at: [Link]
-
ResearchGate. (2025). Principles of Electrospray Ionization. Available at: [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]
-
YouTube. (2025). What Are Common NMR Solvents? - Chemistry For Everyone. Available at: [Link]
-
Supporting Information. (n.d.). First Synthesis of Naphthalene Annulated Oxepins. Available at: [Link]
-
PubMed. (n.d.). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][8][11]benzothiazepin-1-ones under electron impact ionization conditions. Available at: [Link]
-
DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]
-
MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram. Available at: [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
In vitro biological screening protocol for benzoxepinone derivatives
An in-depth guide to the in vitro biological evaluation of benzoxepinone derivatives, designed for researchers, scientists, and drug development professionals. This document provides a strategic framework and detailed protocols for identifying and characterizing the therapeutic potential of this important class of heterocyclic compounds.
Introduction: The Therapeutic Promise of the Benzoxepinone Scaffold
The benzoxepinone core, a seven-membered oxygen-containing heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows for extensive functionalization, leading to a diverse chemical space for interaction with various biological targets. Analogous heterocyclic structures have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Therefore, a systematic and robust in vitro screening cascade is essential to efficiently identify and validate the therapeutic potential of novel benzoxepinone derivatives.
This guide eschews a one-size-fits-all template, instead presenting a hierarchical screening strategy. This approach begins with broad assessments of cytotoxicity to establish a therapeutic window, followed by a series of targeted secondary assays to elucidate specific mechanisms of action. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system through the rigorous use of controls.
A Hierarchical Strategy for In Vitro Screening
An effective screening cascade maximizes information while conserving resources. The proposed workflow prioritizes early identification of general cytotoxicity before committing to more complex and resource-intensive mechanistic studies. This strategy allows for the early deselection of non-specific, toxic compounds and the prioritization of derivatives with promising therapeutic profiles.
Figure 2: The dynamic instability of microtubules and potential intervention points.
Section 2B: Antimicrobial Activity Screening
Causality: With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial agents. [3]A primary screen for antimicrobial activity determines the lowest concentration of a compound that prevents the visible growth of a microbe, known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and quantitative technique for determining MIC values. [4]
Protocol 3: Broth Microdilution for MIC Determination
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the benzoxepinone derivative in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed after a defined incubation period. [3] Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. For example, start with a concentration of 128 µg/mL and dilute down to 0.25 µg/mL.
-
Controls:
-
Sterility Control: Well with MHB only (no bacteria, no compound).
-
Growth Control: Well with MHB and bacteria (no compound).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) serially diluted in the same manner.
-
-
Inoculation and Incubation: Add the bacterial inoculum to all wells except the sterility control. The final volume in each well should be uniform (e.g., 100 or 200 µL). Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration well with no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm. [3]A viability indicator like resazurin can also be used for a colorimetric readout. [5] Data Presentation:
MIC values are reported in µg/mL or µM. This quantitative data allows for direct comparison of the potency of different derivatives.
Table 2: Representative MIC Data for Benzoxepinone Derivatives
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
|---|---|---|
| BZP-003 | 8 | 64 |
| BZP-004 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.015 |
Data are hypothetical and for illustrative purposes only.
Section 2C: Enzyme Inhibition Screening
Causality: Enzyme inhibition is a cornerstone of modern drug discovery, with inhibitors being used to treat a vast range of diseases. [6]Developing a generalized protocol for a spectrophotometric enzyme assay allows for the rapid screening of benzoxepinone derivatives against a specific enzyme of interest (e.g., a kinase, protease, or metabolic enzyme) that has been implicated in a disease pathway. [7]
Protocol 4: General Spectrophotometric Enzyme Inhibition Assay
Principle: This assay measures the rate of an enzyme-catalyzed reaction that produces a change in absorbance or fluorescence. An inhibitor will decrease the rate of this reaction in a concentration-dependent manner. The protocol must be tailored to the specific enzyme and substrate. [8] Step-by-Step Methodology (Template):
-
Assay Buffer and Reagent Preparation: Prepare an optimized assay buffer for the target enzyme, containing necessary co-factors (e.g., ATP and Mg²⁺ for kinases) and the substrate.
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow them to pre-incubate for a short period (e.g., 10-15 minutes) at the reaction temperature (e.g., 30°C or 37°C). This step allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer or fluorometer and measure the change in signal over time. For endpoint assays, the reaction is stopped after a fixed time (e.g., by adding a stop solution), and the final signal is measured.
-
Controls:
-
100% Activity Control: Reaction with enzyme, substrate, and vehicle (DMSO).
-
0% Activity Control (Background): Reaction mix without the enzyme.
-
Positive Control: A known inhibitor of the target enzyme.
-
Data Analysis:
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Normalize the rates to the 100% activity control and plot percent inhibition versus log[inhibitor]. Determine the IC₅₀ value from the resulting dose-response curve.
References
-
A. A. Siddiqui, M. A. Wani, M. M. Alam, and S. A. Husain, "Synthesis and biological profile of benzoxazolone derivatives," Archiv der Pharmazie, 2023.
-
Thermo Fisher Scientific, "CyQUANT XTT and MTT Assays for Cell Viability," Thermo Fisher Scientific - US.
-
Sigma-Aldrich, "In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin)," Sigma-Aldrich.
-
S. F. G. Pereira, et al., "Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction," International Journal of Molecular Sciences, 2024.
-
BellBrook Labs, "Enzyme Assays: The Foundation of Modern Drug Discovery," BellBrook Labs, 2025.
-
A. K. Markiewicz, et al., "Evaluation of novel compounds as anti-bacterial or anti-virulence agents," Frontiers in Microbiology, 2023.
-
A. M. F. J. P. Dias, et al., "Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators," Journal of Medicinal Chemistry, 2008.
-
Abcam, "Introduction to XTT assays for cell-viability assessment," Abcam.
-
D. L. Sackett and T. Gaskin, "Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence," Methods in Cell Biology, 2014.
-
K. P. Williams and J. R. Hart, "Mechanism of Action Assays for Enzymes," Assay Guidance Manual, 2012.
-
R. Singh, et al., "Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives," Chemistry & Biodiversity, 2023.
-
S. S. Iyer, "The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies," MDPI, 2017.
-
M. V. de Almeida, et al., "Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages," MDPI, 2023.
-
National Center for Biotechnology Information, "Cell Viability Assays," Assay Guidance Manual, 2013.
-
M. Urban, et al., "Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D," PMC, 2023.
-
S. K. K. Kumar, et al., "Amino acids derived benzoxazepines: Design, synthesis and antitumor activity," Bioorganic & Medicinal Chemistry Letters, 2014.
-
S. K. Sahu, et al., "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations," NIH, 2024.
-
L. F. C. C. de Leal, et al., "Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation," SciELO, 2019.
-
R&D Systems, "Cell Viability/Growth Assays and Reagents," R&D Systems.
-
K. Singh, et al., "The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects," Current Enzyme Inhibition, 2023.
-
J. M. Williams, et al., "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds," PMC, 2018.
-
P. Gilbert, "Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry," ResearchGate, 2018.
-
A. M. S. Silva, et al., "Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells," PubMed, 2019.
-
Benchchem, "A Comparative Guide: MTT vs. XTT Assays for Cell Viability," Benchchem.
-
Benchchem, "Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds," Benchchem, 2025.
-
S. Bodakuntla, et al., "Tubulin Purification by Polymerization-Depolymerization Cycles," JoVE, 2023.
-
Y. Wang, et al., "Construction of atropisomeric benzoxepinone-embedded styrenes via intramolecular [3+2] cycloaddition and catalytic kinetic resolution," Chemical Communications, 2022.
-
BioIVT, "Enzyme Inhibition Studies," BioIVT.
-
ChemHelpASAP, "functional in vitro assays for drug discovery," YouTube, 2023.
-
Bio-protocol, "2.12. In vitro tubulin polymerization assay," Bio-protocol.
-
ResearchGate, "Structures of synthetic and natural benzophenones with anticancer activity," ResearchGate.
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]
- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioactivity in Assays with 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
Welcome to the technical support center for researchers utilizing 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one in biological assays. This guide is designed for drug development professionals and scientists encountering lower-than-expected bioactivity in their experiments. As your dedicated application scientist, I have structured this resource to provide in-depth, field-proven insights to help you diagnose and resolve common experimental hurdles. Our approach is rooted in a systematic, evidence-based troubleshooting process to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise when working with novel compounds like this compound.
Part 1: Compound Identity and Handling
Q1: How can I be certain that the compound I have is indeed this compound and of sufficient purity?
A1: Verification of compound identity and purity is the foundational step for any biological assay. An incorrect or impure compound is a primary cause of low or inconsistent bioactivity. We recommend the following:
-
Purity Assessment: The purity of your compound should be >95% for biological testing. This can be established by High-Performance Liquid Chromatography (HPLC) or other scientifically established methods.[1]
-
Identity Confirmation: The compound's structure should be confirmed using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[1][2][3] Quantitative 1H NMR (qNMR) is a particularly powerful, non-destructive technique for simultaneous purity and identity assessment.[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.[4][5][6]
-
Solvent Selection: Based on its structure as a chlorinated aromatic ketone, this compound is predicted to have low aqueous solubility.[7] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[8][9]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% high-purity, anhydrous DMSO.[10] This minimizes the volume of DMSO added to your assay, reducing potential solvent-induced artifacts.[11][12][13]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[14] The use of amber vials is also recommended to prevent potential photodegradation of the chlorinated aromatic structure.[6][15]
Part 2: Troubleshooting Low Bioactivity
Q3: I've confirmed my compound's identity and purity, but the bioactivity is still low. Could solubility in the assay medium be the problem?
A3: Yes, poor aqueous solubility is a very common reason for observing low bioactivity.[10] If the compound precipitates out of the assay medium, its effective concentration at the biological target is significantly lower than the nominal concentration.
-
Visual Inspection: Carefully inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation, which may appear as cloudiness, crystals, or an oily film.
-
Solvent Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect protein function.[11][12][13] Some sensitive cell lines may even show toxicity at concentrations below 0.1%.[11]
-
Dilution Strategy: We recommend performing serial dilutions of your compound in 100% DMSO first, and then adding a small, consistent volume of each dilution directly to the assay medium.[10] This method can sometimes achieve a state of supersaturation, keeping more of your compound in solution during the assay incubation period.[10]
Q4: Could the this compound be unstable under my assay conditions?
A4: Compound instability can lead to a decrease in the concentration of the active molecule over the course of the experiment, resulting in lower observed bioactivity.
-
Hydrolytic Stability: The ketone functional group within the seven-membered oxepine ring could potentially be susceptible to hydrolysis, especially under acidic or basic conditions.[16][17][18][19][20] Ensure your assay buffer pH is stable and within a physiological range (typically pH 7.2-7.4).
-
Photostability: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to light.[15][21] It is good practice to minimize the exposure of your compound solutions and assay plates to direct light.
-
Reactivity with Assay Components: Consider if any components in your assay buffer (e.g., nucleophiles like DTT) could be reacting with your compound.
Q5: My compound appears pure and soluble, yet the bioactivity is low in my cell-based assay. What should I check?
A5: In cell-based assays, the health and state of the cells are paramount for obtaining reliable results.
-
Cell Health and Passage Number: Ensure your cells are healthy, have a normal morphology, and are within a low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Seeding Density: Optimize the cell seeding density to ensure the cells are in a logarithmic growth phase during the experiment and are not over-confluent at the time of analysis.
-
Incubation Time: The time required to observe a biological effect can vary. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to stimuli.
Q6: What if the compound itself is interfering with my assay readout?
A6: Some compounds can directly interfere with the assay technology, leading to false-positive or false-negative results.[22][23][24]
-
Autofluorescence: If you are using a fluorescence-based assay, your compound might be autofluorescent at the excitation and emission wavelengths used. Run a control plate with just the compound and assay medium to check for this.
-
Colorimetric Interference: In absorbance-based assays (e.g., MTT), the compound might absorb light at the measurement wavelength.
-
Enzyme Inhibition/Activation: In assays that use reporter enzymes (e.g., luciferase, alkaline phosphatase), the compound could directly inhibit or activate the reporter, independent of the biological target.
Q7: My assay controls are not behaving as expected. What does this indicate?
A7: The proper functioning of positive and negative controls is essential for validating the assay's performance.[25][26][27][28][29]
-
Negative Control (Vehicle): This control (e.g., cells treated with the same concentration of DMSO as the test compound) defines the baseline response. Any significant deviation from the expected baseline could indicate a problem with the cells or reagents.
-
Positive Control: This control should be a known activator or inhibitor of the target pathway and is used to confirm that the assay is capable of detecting the expected biological response. A weak or absent positive control signal points to a fundamental issue with the assay reagents or protocol.[27]
Experimental Protocols and Data Presentation
Protocol 1: Preparation and Validation of a Compound Stock Solution
This protocol outlines the essential steps for preparing a reliable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 5 mg) using a calibrated analytical balance in a fume hood.
-
Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Molecular Weight of C10H9ClO2 = 196.63 g/mol
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[13]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
Quality Control: Before use in an assay, it is advisable to confirm the concentration of a freshly thawed aliquot, for example, by UV-Vis spectroscopy if a molar extinction coefficient is known, or by analytical HPLC.
Data Presentation: Recommended Assay Parameters
The following table provides general guidelines for using this compound in biological assays. These parameters may need to be optimized for your specific experimental system.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% Anhydrous DMSO | Maximizes solubility of the hydrophobic compound. |
| Stock Concentration | 10-20 mM | Allows for low final DMSO concentration in the assay. |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability and prevents degradation. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity and artifacts.[11][12][13] |
| Assay Buffer pH | 7.2 - 7.4 | Avoids potential acid/base-catalyzed hydrolysis of the ketone.[16][17] |
| Light Exposure | Minimize | Prevents potential photodegradation of the chlorinated aromatic ring.[15] |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low bioactivity in your assays.
Caption: A systematic workflow for troubleshooting low bioactivity.
References
-
(PDF) Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy - ResearchGate. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]
-
Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis - ResearchGate. Available at: [Link]
-
Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - MDPI. Available at: [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - NIH. Available at: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Available at: [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences. Available at: [Link]
-
Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins | Journal of AOAC INTERNATIONAL | Oxford Academic. Available at: [Link]
-
Chemoselective α-Methylenation of Aromatic Ketones Using the NaAuCl4/Selectfluor/DMSO System - Organic Chemistry Portal. Available at: [Link]
-
What Are Controls and Why Do We Need Them? - BioIVT. Available at: [Link]
-
Cyclic Acetal / Ketal Hydrolysis - YouTube. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. Available at: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available at: [Link]
-
Solutions and dilutions: working with stock solutions - Rice University. Available at: [Link]
-
DMSO usage in cell culture - LifeTein peptide. Available at: [Link]
-
BJOC - Search Results - Beilstein Journals. Available at: [Link]
-
2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. Available at: [Link]
-
Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents - ACS Publications. Available at: [Link]
-
Cometabolic degradation of chlorinated aromatic compounds - PubMed. Available at: [Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Preparing Stock Solutions - PhytoTech Labs. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. Available at: [Link]
-
How to Avoid False Positives and False Negatives in Analytical Chemistry - ACD/Labs. Available at: [Link]
-
What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Available at: [Link]
-
Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube. Available at: [Link]
-
Lab Skills: Preparing Stock Solutions - YouTube. Available at: [Link]
-
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PubMed Central. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? : r/labrats - Reddit. Available at: [Link]
-
Gaining confidence in high-throughput screening - PNAS. Available at: [Link]
-
Selectfluor-Promoted Reactions of Aryl Methyl Ketones with Dimethyl Sulfoxide to Give 2,5-Diacylthiophenes and β-Acyl Allylic Methylsulfones - Organic Chemistry Portal. Available at: [Link]
-
Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... - ResearchGate. Available at: [Link]
-
Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. Available at: [Link]
-
ELISA Troubleshooting tips – High CV - Blog | ARP American Research Products, Inc. Available at: [Link]
-
Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis. Available at: [Link]
- WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol - Google Patents.
-
What control types are used in scientific discovery? - News-Medical.Net. Available at: [Link]
-
Let's Talk about Experimental Controls | ResearchHub. Available at: [Link]
-
The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy - Needle.Tube. Available at: [Link]
-
When performing experiments, why would one have a negative control and a positive control? | Homework.Study.com. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 6. phytotechlab.com [phytotechlab.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemoselective α-Methylenation of Aromatic Ketones Using the NaAuCl4/Selectfluor/DMSO System [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 15. academic.oup.com [academic.oup.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
- 26. news-medical.net [news-medical.net]
- 27. researchhub.com [researchhub.com]
- 28. The Importance Of Controls In Scientific Experiments: Ensuring Sample Integrity And Result Accuracy [needle.tube]
- 29. homework.study.com [homework.study.com]
Validation & Comparative
Bridging the Synapse: A Comparative Guide to the In Vitro to In Vivo Correlation of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one (BXO-7C) as a Novel Anticonvulsant Agent
Introduction: The Quest for Novel Anticonvulsants and the IVIVC Imperative
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents.[1] The development of new AEDs relies on a rigorous preclinical evaluation pipeline, designed to identify compounds with potent anticonvulsant activity and favorable safety profiles. A critical component of this process is establishing a strong in vitro to in vivo correlation (IVIVC), which serves as a predictive mathematical model linking a drug's properties in a laboratory setting to its performance within a living organism.[1] A robust IVIVC is invaluable for optimizing drug formulations, predicting clinical efficacy, and streamlining the regulatory approval process.
This guide provides a comprehensive analysis of the pharmacological activity of a novel investigational compound, 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one (referred to herein as BXO-7C). Drawing from the known central nervous system activities of structurally related benzoxepine and benzodiazepine derivatives, BXO-7C is hypothesized to exert its anticonvulsant effects through modulation of the GABAergic system.[2][3] This document will detail the in vitro and in vivo experimental workflows used to characterize BXO-7C, compare its performance against established AEDs—Diazepam and Carbamazepine—and explore the correlation between its in vitro target engagement and its in vivo anticonvulsant efficacy.
Part 1: In Vitro Pharmacological Assessment: Target Engagement and Potency
The initial phase of characterizing a novel anticonvulsant candidate involves determining its interaction with specific molecular targets. Given the structural similarities of BXO-7C to benzodiazepines, which are known positive allosteric modulators of the GABA-A receptor, a radioligand binding assay was selected as the primary in vitro screening method.[3][4] This assay quantifies the affinity of a compound for its receptor, providing a measure of its potential potency.
Experimental Protocol: [³H]Flunitrazepam Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of BXO-7C for the benzodiazepine binding site on the GABA-A receptor complex.
1. Preparation of Synaptic Membranes:
- Whole brains from adult male Wistar rats are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 1 mM NaHCO₃, 1 mM MgCl₂, 0.5 mM CaCl₂).
- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
- The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
- The pellet is resuspended in a hypotonic buffer and incubated to lyse synaptosomes, followed by repeated centrifugation and resuspension in assay buffer (50 mM Tris-HCl, pH 7.4) to wash the membranes.
- The final pellet is resuspended in assay buffer, and protein concentration is determined using a Bradford assay.
2. Competitive Binding Assay:
- In a 96-well plate, synaptic membrane preparations (100-200 µg of protein) are incubated with a fixed concentration of [³H]Flunitrazepam (a high-affinity radioligand for the benzodiazepine site, typically 1 nM).
- Increasing concentrations of the test compound (BXO-7C) or comparator drugs (Diazepam, Carbamazepine) are added to compete with the radioligand for binding. A range of concentrations from 10⁻¹⁰ M to 10⁻⁴ M is typically used.
- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as clonazepam (10 µM).
- The plate is incubated at 4°C for 60 minutes.
- The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of [³H]Flunitrazepam (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: In Vitro Binding Affinities
| Compound | Target | Assay Type | IC₅₀ (nM) | Ki (nM) |
| BXO-7C | GABA-A Receptor (Benzodiazepine Site) | [³H]Flunitrazepam Binding | 15.2 | 7.8 |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | [³H]Flunitrazepam Binding | 8.5 | 4.3 |
| Carbamazepine | Voltage-Gated Sodium Channels | N/A | >10,000 | >10,000 |
Note: Data for BXO-7C is hypothetical. Carbamazepine's primary mechanism is blocking sodium channels, not binding to the benzodiazepine site, hence its high Ki value in this assay.[5]
The results indicate that BXO-7C binds to the benzodiazepine site of the GABA-A receptor with high affinity, comparable to that of Diazepam. This provides a strong rationale for its potential anticonvulsant activity through the enhancement of GABAergic inhibition.
Part 2: In Vivo Pharmacological Evaluation: Anticonvulsant Efficacy
Following the promising in vitro results, the next critical step is to assess the compound's efficacy in established animal models of seizures. The Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test are two of the most widely used and well-validated models for the preclinical screening of anticonvulsant drugs.[1][6] The MES test is considered a model of generalized tonic-clonic seizures, while the scPTZ test is thought to mimic absence and/or myoclonic seizures.[6]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
This protocol evaluates the ability of a compound to prevent the spread of seizures.[7][8]
1. Animals and Housing:
- Male CF-1 mice (20-25 g) are used.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Drug Administration:
- Test compounds (BXO-7C, Diazepam, Carbamazepine) are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) via gavage.
- A range of doses is administered to different groups of mice to determine the dose-response relationship. A vehicle control group receives the vehicle alone.
3. MES Procedure:
- At the time of peak effect (predetermined in pilot studies, typically 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[7]
- A drop of saline is applied to the corneas before electrode placement to ensure good electrical contact.
- The mice are observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid, extended posture of the hindlimbs.
- The abolition of the tonic hindlimb extension is considered the endpoint of protection.
4. Data Analysis:
- The number of animals protected from the tonic hindlimb extension at each dose is recorded.
- The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
This protocol assesses a compound's ability to raise the seizure threshold.[9]
1. Animals and Housing:
- Male CF-1 mice (20-25 g) are used, with housing conditions as described for the MES test.
2. Drug Administration:
- Test compounds are administered orally as described above.
3. scPTZ Procedure:
- At the time of peak effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.[9]
- Each mouse is placed in an individual observation cage and observed for 30 minutes.
- The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds.
- An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period.
4. Data Analysis:
- The number of animals protected from clonic seizures at each dose is recorded.
- The ED₅₀ is calculated using probit analysis.
Data Presentation: In Vivo Anticonvulsant Efficacy
| Compound | MES Test ED₅₀ (mg/kg, p.o.) | scPTZ Test ED₅₀ (mg/kg, p.o.) |
| BXO-7C | 12.5 | 1.8 |
| Diazepam | 8.2 | 0.5 |
| Carbamazepine | 9.7 | > 40 |
Note: Data for BXO-7C is hypothetical. Carbamazepine is known to be effective in the MES test but generally ineffective in the scPTZ test, reflecting its mechanism of action.[5]
The in vivo data demonstrate that BXO-7C possesses potent anticonvulsant activity in both the MES and scPTZ models, suggesting a broad spectrum of activity similar to Diazepam. Its efficacy in the scPTZ test, a model sensitive to drugs that enhance GABAergic transmission, is consistent with the in vitro binding data.
Part 3: In Vitro to In Vivo Correlation (IVIVC) Analysis
A successful IVIVC allows for the prediction of a drug's in vivo performance based on its in vitro characteristics.[1] In the context of early drug discovery, a conceptual IVIVC can be established by correlating in vitro potency (Ki) with in vivo efficacy (ED₅₀), taking into account key pharmacokinetic properties such as oral bioavailability.
Conceptual Framework for IVIVC in Anticonvulsant Discovery
The central hypothesis is that a compound with high affinity for its molecular target (in vitro) will exhibit potent efficacy (in vivo), provided it can reach the target site in the brain at sufficient concentrations. Therefore, a meaningful correlation requires not just potent target engagement but also favorable absorption, distribution, metabolism, and excretion (ADME) properties, particularly brain penetration and oral bioavailability.
Comparative Analysis and IVIVC Discussion
To bridge the gap between our in vitro and in vivo data, we must consider the oral bioavailability of the compounds.
| Compound | In Vitro Potency (Ki, nM) | In Vivo Efficacy (scPTZ ED₅₀, mg/kg) | Estimated Oral Bioavailability (%) |
| BXO-7C | 7.8 | 1.8 | 70% (Hypothetical) |
| Diazepam | 4.3 | 0.5 | ~76%[4] |
| Carbamazepine | >10,000 | > 40 | ~80%[10] |
-
Diazepam: Exhibits the highest in vitro potency (lowest Ki) and the highest in vivo potency (lowest ED₅₀). Its good oral bioavailability ensures that a significant fraction of the administered dose reaches systemic circulation, contributing to its strong in vivo effect.
-
BXO-7C: Shows slightly lower in vitro potency than Diazepam, which correlates well with its slightly higher ED₅₀ in the scPTZ test. Assuming good oral bioavailability, the data suggests a strong and predictable relationship between its ability to bind to the GABA-A receptor and its efficacy in a GABA-sensitive seizure model.
-
Carbamazepine: As expected, it shows no significant activity in the GABA-A binding assay or the scPTZ seizure model. Its efficacy in the MES test is mediated by a different mechanism (sodium channel blockade), highlighting the importance of selecting appropriate in vitro and in vivo models that are mechanistically linked.
The strong correlation observed for Diazepam and the hypothetical BXO-7C between their high affinity for the benzodiazepine binding site and their potent efficacy in the scPTZ seizure model supports the validity of this preclinical development approach. This relationship suggests that the in vitro binding assay is a good predictor of in vivo anticonvulsant activity for this class of compounds, provided they possess adequate pharmacokinetic properties.
Conclusion and Future Directions
This guide has outlined a systematic approach to evaluating the pharmacological profile of a novel anticonvulsant candidate, this compound (BXO-7C). Through a combination of targeted in vitro assays and validated in vivo models, we have established a plausible and strong in vitro to in vivo correlation for its hypothesized mechanism of action.
The data presented, though partly hypothetical for BXO-7C, illustrates a clear and logical progression from molecular target engagement to functional anticonvulsant activity. BXO-7C demonstrates a promising profile, with high affinity for the GABA-A receptor that translates into potent, broad-spectrum anticonvulsant efficacy in preclinical models. Its performance is comparable to the established AED, Diazepam, suggesting it warrants further investigation.
Future studies should focus on a full pharmacokinetic and ADME profiling of BXO-7C, including brain penetration studies, to further solidify the IVIVC. Additionally, exploring its activity in chronic models of epilepsy and assessing its potential for side effects will be crucial in determining its therapeutic potential.
References
-
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]
-
Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 146, 63-86. [Link]
-
Barzegar-Jalali, M., Mohajjel Nayebi, A., Valizadeh, H., Hanaee, J., Barzegar-Jalali, A., Adibkia, K., Anoush, M., & Sistanizad, M. (2007). Evaluation of in vitro-in vivo correlation and anticonvulsive effect of carbamazepine after cogrinding with microcrystalline cellulose. Archiv der Pharmazie, 340(1), 39-46. [Link]
-
Regan, J. W., & Roeske, W. R. (1989). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Teratology, 40(4), 371-379. [Link]
-
White, H. S. (1997). Mechanisms of action of antiepileptic drugs. Neurologic Clinics, 15(3), 521-542. [Link]
-
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]
-
Dixit, P. K., Mitta, S., & Chauhan, B. (2015). Screening Models used for Anti- Epileptic activity and various Herbal sources beneficial in epilepsy. European Journal of Pharmaceutical and Medical Research, 2(4), 689-700. [Link]
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]
-
Perucca, E. (1993). The clinical pharmacology of the new antiepileptic drugs. Pharmacology & Therapeutics, 60(2), 215-236. [Link]
-
American Epilepsy Society. (2012). SCREENING-ANTICONVULSANT-DRUGS-FOR-ANTI-INFLAMMATORY-EFFECT-USING-ACTIVATED-MICROGLIA-IN-VITRO. [Link]
-
Al-Tahan, F., & Al-Shammary, M. (2013). Steady-State Carbamazepine Pharmacokinetics Following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effects of Race and Sex. Journal of Clinical Pharmacology, 53(7), 723-730. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]
-
Paz, C., & Galan, L. (2013). In Vivo Experimental Models of Epilepsy. Current Pharmaceutical Design, 19(38), 6834-6842. [Link]
-
Sirven, J. I., & Waterhouse, E. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196-209. [Link]
-
Rogawski, M. A., & Cavazos, J. E. (2014). Mechanisms of Action of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies. [Link]
-
Quintans-Júnior, L. J., Guimarães, A. G., Santana, M. T., Araújo, B. S., Siqueira, J. S., De-Santana, J. M., & Almeida, J. R. (2013). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 8(3), e58935. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Kumps, A. (1980). Pharmacokinetics of antiepileptic drugs. Acta neurologica Belgica, 80(5), 293-302. [Link]
-
InVivo Biosystems. (n.d.). Epilepsy. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Porter, R. J. (1990). Mechanisms of action of new antiepileptic drugs. Epilepsia, 31 Suppl 2, S1-3. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
-
Wikipedia. (2026). Diazepam. [Link]
-
Almog, S., & Bialer, M. (2018). A Systematic Review of Population Pharmacokinetics of Carbamazepine. Clinical Pharmacokinetics, 57(1), 37-51. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 196-209. [Link]
-
Patsalos, P. N. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Clossen, B. L., et al. (2021). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate. [Link]
-
Taniguchi, T., et al. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57572. [Link]
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mr.ucdavis.edu [mr.ucdavis.edu]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming Target Engagement of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one: A Comparative Guide to Protein Binding Assays
In the landscape of modern drug discovery, the unambiguous confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive overview and comparison of key protein binding assays to validate the engagement of a novel small molecule, 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one, with its putative protein target. As the direct measurement of drug-protein interactions in living cells or relevant physiological conditions is a significant challenge, this document will explore multiple orthogonal approaches to build a robust body of evidence for target engagement.[1][2][3]
For the purpose of this illustrative guide, we will hypothesize that through initial screening campaigns, this compound has been identified as a potential inhibitor of a specific protein kinase, a common class of drug targets. This guide will, therefore, focus on assays well-suited for characterizing small molecule-kinase interactions.
The Imperative of Target Engagement Validation
Before committing to extensive preclinical and clinical development, it is paramount to establish a clear link between a compound's binding to its target and its ultimate biological effect. A failure to do so can lead to costly late-stage failures in drug development. Robust target engagement studies provide critical insights into a compound's mechanism of action, inform on its potency and selectivity, and can help in the development of essential biomarkers for clinical trials.[4][5]
This guide will compare three powerful and widely used techniques for confirming and quantifying target engagement:
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with binding events.
-
Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that monitors binding events in real-time.
-
Cellular Thermal Shift Assay (CETSA): An in-cell method that assesses target engagement by measuring changes in protein thermal stability upon ligand binding.
Additionally, we will discuss the application of a chemical proteomics approach, the Kinobeads competition assay , for broader kinase selectivity profiling.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC is a highly sensitive and versatile technique that measures the heat released or absorbed during a biomolecular interaction.[6][7][8] By titrating the small molecule (ligand) into a solution containing the target protein, a complete thermodynamic profile of the binding event can be obtained in a single experiment.[6][7]
Causality Behind Experimental Choices in ITC
The primary advantage of ITC is that it is a label-free, in-solution technique, meaning that neither the protein nor the small molecule needs to be modified, which can sometimes interfere with the natural binding interaction.[9] The direct measurement of heat changes allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6][9] This rich thermodynamic data can provide deep insights into the driving forces of the binding event, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.
Data Presentation: ITC
| Parameter | Description | Hypothetical Value for this compound with Target Kinase |
| Binding Affinity (Kd) | The dissociation constant, a measure of the strength of the interaction. A lower Kd indicates a stronger interaction. | 50 nM |
| Stoichiometry (n) | The molar ratio of the ligand to the protein in the complex. | 1.1 |
| Enthalpy (ΔH) | The change in the heat of the system upon binding. Can be favorable (exothermic, negative ΔH) or unfavorable (endothermic, positive ΔH). | -10.5 kcal/mol |
| Entropy (ΔS) | The change in the randomness or disorder of the system upon binding. | -5.2 cal/mol·K |
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation: Express and purify the target kinase to >95% purity. Dialyze the protein extensively against the final ITC buffer to minimize buffer mismatch effects.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the same ITC buffer used for the protein.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful optical biosensing technique that allows for the real-time, label-free detection of biomolecular interactions.[10][11][12] In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface.[10] Binding is detected as a change in the refractive index at the sensor surface.[10]
Causality Behind Experimental Choices in SPR
The key advantage of SPR is its ability to provide kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the binding affinity (Kd).[10] This detailed kinetic data is highly valuable for understanding the binding mechanism and can be a critical factor in selecting drug candidates with optimal pharmacokinetic profiles. SPR is also highly sensitive and requires relatively small amounts of sample.[10][12]
Data Presentation: SPR
| Parameter | Description | Hypothetical Value for this compound with Target Kinase |
| Association Rate (ka) | The rate at which the compound binds to the target protein. | 2.5 x 105 M-1s-1 |
| Dissociation Rate (kd) | The rate at which the compound dissociates from the target protein. | 1.25 x 10-2 s-1 |
| Binding Affinity (Kd) | Calculated from the ratio of kd/ka. | 50 nM |
Experimental Protocol: Surface Plasmon Resonance
-
Protein Immobilization: Immobilize the purified target kinase onto a suitable sensor chip (e.g., via amine coupling).
-
Compound Preparation: Prepare a series of dilutions of this compound in the running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-compound interaction without denaturing the immobilized protein.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine the association and dissociation rates, and calculate the binding affinity.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful technique for verifying target engagement within intact cells or cell lysates.[13][14][15] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.[14] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.[13]
Causality Behind Experimental Choices in CETSA
The major advantage of CETSA is its ability to confirm target engagement in a more physiologically relevant environment.[4][14] This is crucial as it accounts for factors such as cell permeability and potential interactions with other cellular components that are absent in assays using purified proteins.[2] CETSA can be performed without any modification to the compound or the target protein.[1]
Data Presentation: CETSA
| Parameter | Description | Hypothetical Value for this compound |
| Melting Temperature (Tm) - Vehicle | The temperature at which 50% of the target protein is denatured in the absence of the compound. | 52°C |
| Melting Temperature (Tm) - Compound | The temperature at which 50% of the target protein is denatured in the presence of the compound. | 58°C |
| Thermal Shift (ΔTm) | The change in the melting temperature upon compound binding, indicating target stabilization. | +6°C |
Experimental Protocol: Cellular Thermal Shift Assay (in cell lysate)
-
Cell Culture and Lysis: Culture cells expressing the target kinase and prepare a cell lysate.[16]
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.[16]
-
Heat Treatment: Aliquot the lysate into different tubes and heat them to a range of temperatures for a defined period.[16]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves and determine the Tm and ΔTm.
Kinobeads Competition Assay: Profiling Kinase Selectivity
For kinase inhibitors, understanding their selectivity across the kinome is crucial. The kinobeads assay is a chemical proteomics approach that utilizes beads coated with non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate.[17][18][19] By pre-incubating the lysate with a test compound, one can assess its ability to compete with the beads for binding to various kinases.[17][18]
Causality Behind Experimental Choices in Kinobeads Assay
This method provides an unbiased and broad view of a compound's kinase selectivity profile in a competitive and physiologically relevant context (cell lysate).[18][20] It can identify not only the intended target but also potential off-targets, which is critical for predicting potential side effects and understanding the compound's overall mechanism of action.[18]
Data Presentation: Kinobeads
| Kinase | IC50 (nM) |
| Target Kinase | 75 |
| Off-Target Kinase 1 | 850 |
| Off-Target Kinase 2 | >10,000 |
| Off-Target Kinase 3 | 2,500 |
Experimental Protocol: Kinobeads Competition Assay
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Compound Incubation: Incubate the lysate with increasing concentrations of this compound.[21]
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the capture of unbound kinases.[21]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase by the compound to calculate IC50 values.
Comparison of Target Engagement Assays
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Measures heat changes upon binding | Measures changes in refractive index upon binding | Measures changes in protein thermal stability upon binding | Competitive pulldown followed by mass spectrometry |
| Key Output | Kd, ΔH, ΔS, n | ka, kd, Kd | ΔTm, cellular IC50 | IC50, selectivity profile |
| Label-Free | Yes | Yes | Yes | Yes |
| Sample Type | Purified protein and compound | Purified protein and compound | Cell lysate or intact cells | Cell lysate |
| Throughput | Low to medium | Medium to high | Medium to high | Low to medium |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data | Cellular context | Broad selectivity profiling |
| Key Limitation | Requires relatively large amounts of pure protein | Protein immobilization can affect activity | Indirect measure of binding | Limited to the kinases captured by the beads |
Conclusion
Confirming the target engagement of a novel compound like this compound requires a multi-faceted approach. While biophysical techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance provide invaluable quantitative data on the thermodynamics and kinetics of the interaction with a purified target protein, they lack the physiological context of a cellular environment. The Cellular Thermal Shift Assay bridges this gap by providing direct evidence of target engagement within cells. Furthermore, for kinase inhibitors, a broad selectivity assessment using methods like the Kinobeads competition assay is essential for a comprehensive understanding of the compound's activity and potential liabilities. By judiciously selecting and combining these powerful techniques, researchers can build a compelling and self-validating case for the target engagement of their lead compounds, thereby increasing the probability of success in the challenging journey of drug development.
References
- The Art of Finding the Right Drug Target: Emerging Methods and Str
- Characterization of molecular interactions using isothermal titr
- Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
- Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Protein Binding Assays.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][6][22]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed.
- Photobinding of some 7-chloro-1,4-benzodiazepines to human plasma protein in vitro and photopharmacology of diazepam in the r
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience.
- Large and Small Molecule Screening by SPR. Bio-Rad.
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Characterizing Binding Interactions by ITC. TA Instruments.
- Determining target engagement in living systems. PMC - NIH.
- Cellular thermal shift assay (CETSA). Bio-protocol.
- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
- How Strong is Your Binding?
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective. XanTec bioanalytics.
- Redefining target engagement with new strategies in drug discovery. News-Medical.Net.
- Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphon
- Application of the Cellular Thermal Shift Assay (CETSA)
- Biacore SPR for small-molecule discovery. Cytiva Life Sciences.
- Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar.
- A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
- Methods to investigate protein–protein interactions. Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- 7-Chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;oxazepane. PubChem.
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. news-medical.net [news-medical.net]
- 4. pelagobio.com [pelagobio.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. tainstruments.com [tainstruments.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. researchgate.net [researchgate.net]
- 20. research-portal.uu.nl [research-portal.uu.nl]
- 21. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Profiling the Receptor Subtype Selectivity of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
In the landscape of contemporary drug discovery, the precise characterization of a novel chemical entity's interaction with its biological targets is paramount. A compound's therapeutic efficacy is intrinsically linked to its selectivity—the ability to engage a specific receptor subtype while avoiding others. This guide provides a comprehensive, field-proven framework for assessing the receptor subtype selectivity of a novel compound, using the tricyclic structure 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one as a working example. While extensive public data on this specific molecule is scarce, its core structure is reminiscent of numerous CNS-active agents, making it an excellent candidate for a systematic selectivity profiling campaign against key G-Protein Coupled Receptors (GPCRs).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the described workflow functions as a self-validating system for generating trustworthy and actionable data.
The Imperative of Selectivity: Why Subtypes Matter
Many neurotransmitters, such as dopamine and serotonin, exert their diverse physiological effects by activating a family of structurally related receptor subtypes. While these subtypes may share a high degree of homology, their downstream signaling pathways and tissue distribution can be markedly different. A compound that binds non-selectively to multiple subtypes can trigger a cascade of unintended effects, leading to a poor side-effect profile and potential clinical failure. For instance, many successful antipsychotic medications target the dopamine D2 receptor, but off-target activity at histamine or adrenergic receptors can cause sedation and hypotension, respectively. Therefore, quantifying the selectivity of a developmental compound like this compound is not merely an academic exercise; it is a critical step in predicting its therapeutic potential and safety profile[1][2].
A Hypothesis-Driven Approach to Initial Target Screening
Given the dibenzo[b]oxepine core of our compound, a logical first step is to screen it against a panel of CNS-relevant GPCRs that are common targets for such tricyclic structures. This primary screen aims to identify initial "hits" by measuring the compound's binding affinity. A rational starting panel would include key aminergic receptors that modulate mood, cognition, and arousal.
Caption: Initial GPCR screening panel for the test compound.
Quantifying Affinity: The Radioligand Binding Assay
The cornerstone of selectivity profiling is the competitive radioligand binding assay. This technique directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a high-affinity, radioactively labeled ligand ('radioligand') that is known to bind specifically to the target receptor. The output is the IC50 value (the concentration of test compound that displaces 50% of the radioligand), which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation[3]. The Ki is an intrinsic measure of the compound's binding affinity.
Protocol: Competitive Radioligand Binding Assay (Filtration Method)
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Receptor Preparation:
-
Action: Utilize cell membrane preparations from cell lines stably expressing a single human receptor subtype (e.g., HEK293 cells expressing human 5-HT2A). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[4]
-
Causality: Using membranes from a recombinant cell line ensures a high density of the target receptor and eliminates confounding variables from other receptor subtypes present in native tissue.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of the specific radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor) at a concentration close to its dissociation constant (Kd).
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of a known, non-labeled selective ligand (e.g., 10 µM Mianserin for 5-HT2A), and 50 µL of the radioligand.
-
Test Compound Wells: Add 150 µL of membranes, 50 µL of the test compound at varying concentrations (e.g., 10-point, 3-fold serial dilution), and 50 µL of the radioligand.
-
Causality: The NSB wells are critical for validation; they define the amount of radioligand that binds to non-receptor components (like the filter plate itself), which must be subtracted from all other measurements to determine specific binding.[5][6]
-
-
Incubation:
-
Action: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[4]
-
Causality: Incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically during assay development, especially for high-affinity ligands which may have slower dissociation rates.[5]
-
-
Separation of Bound and Free Ligand:
-
Action: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a polymer like polyethyleneimine to reduce NSB) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Causality: Rapid filtration is essential to prevent dissociation of the ligand-receptor complex. Ice-cold buffer slows the dissociation rate during the wash steps.
-
-
Detection and Data Analysis:
-
Action: Dry the filter plate, add scintillation cocktail, and count the trapped radioactivity using a microplate scintillation counter.
-
Data Processing:
-
Calculate Specific Binding = Total Binding (counts) - Non-Specific Binding (counts).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff Equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][7]
-
-
Hypothetical Binding Data for this compound
| Receptor Subtype | Selective Radioligand | Ki (nM) of Test Compound | Ki (nM) of Control Ligand | Control Ligand |
| Dopamine D2 | [³H]-Spiperone | >10,000 | 1.2 | Haloperidol |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 850 | 0.9 | 8-OH-DPAT |
| Serotonin 5-HT2A | [³H]-Ketanserin | 15 | 2.1 | Ketanserin |
| Adrenergic α1 | [³H]-Prazosin | 350 | 0.5 | Prazosin |
| Histamine H1 | [³H]-Mepyramine | 95 | 1.1 | Mepyramine |
Interpretation: The hypothetical data reveals a promising profile. The test compound displays high affinity for the 5-HT2A receptor (Ki = 15 nM). It has moderate affinity for the H1 receptor (Ki = 95 nM) and significantly lower affinity for all other receptors tested. The selectivity index for 5-HT2A over H1 is calculated as Ki(H1) / Ki(5-HT2A) = 95 / 15 ≈ 6.3-fold. The compound shows excellent selectivity (>50-fold) against the other tested receptors.
Assessing Function: From Binding to Biological Response
High affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor. Functional assays are required to determine the compound's efficacy. The choice of assay depends on the receptor's primary signaling pathway.
Caption: The Gq signaling pathway, typical for 5-HT2A receptors.
Protocol 1: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)
This assay measures the increase in intracellular calcium that occurs upon Gq pathway activation.[8]
-
Cell Preparation:
-
Action: Plate cells expressing the target receptor (e.g., 5-HT2A) in a 96- or 384-well black, clear-bottom plate and culture overnight.[9]
-
Causality: A black plate minimizes well-to-well light scatter, and a clear bottom is necessary for fluorescence detection from below.
-
-
Dye Loading:
-
Action: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) and probenecid. Incubate for 1 hour at 37°C.[8][10]
-
Causality: The dye's fluorescence intensity increases dramatically upon binding to free calcium. Probenecid is an anion-transport inhibitor that prevents cells from pumping the dye out, ensuring a stable baseline signal.
-
-
Measurement (using a FLIPR or similar instrument):
-
Agonist Mode:
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
The instrument automatically injects the test compound at various concentrations.
-
Immediately measure the fluorescence intensity kinetically for 2-3 minutes. An increase in fluorescence indicates receptor activation.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.
-
Establish a baseline reading.
-
The instrument injects a known agonist (e.g., Serotonin) at a concentration that gives a robust response (EC80).
-
Measure the fluorescence. A reduction in the agonist-induced signal indicates antagonism.
-
-
Protocol 2: cAMP Assay (for Gs/Gi-coupled receptors)
This assay measures changes in the second messenger cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. The Promega GloSensor™ cAMP Assay is a sensitive, luciferase-based method.[11]
-
Cell Preparation:
-
Action: Use cells co-expressing the target receptor (e.g., D2, a Gi-coupled receptor) and the GloSensor cAMP biosensor plasmid.
-
Causality: The biosensor is a fusion of a cAMP-binding domain to luciferase. cAMP binding causes a conformational change that increases light output, providing a direct readout of intracellular cAMP levels.[11]
-
-
Equilibration:
-
Measurement:
-
Gi-coupled Antagonist Mode (e.g., for D2 receptor):
-
Add the test compound at various concentrations to the equilibrated cells.
-
After a brief incubation (5-10 min), add a known agonist (e.g., Dopamine) in the presence of an agent like forskolin that stimulates cAMP production.
-
Read luminescence after 15-20 minutes. An antagonist will block the agonist's ability to inhibit the forskolin-induced cAMP increase, resulting in a higher luminescent signal.
-
-
Hypothetical Functional Data for this compound
| Receptor | Assay Type | Mode | Potency (IC50/EC50, nM) | Efficacy (% of Control) | Interpretation |
| 5-HT2A | Calcium Mobilization | Agonist | >10,000 | <2% | No agonist activity |
| 5-HT2A | Calcium Mobilization | Antagonist | 25 | 100% (Inhibition) | Potent Antagonist |
| H1 | Calcium Mobilization | Antagonist | 180 | 100% (Inhibition) | Weaker Antagonist |
Interpretation: The functional data confirm the binding results. The compound is a potent antagonist of the 5-HT2A receptor with an IC50 of 25 nM. It shows no agonist activity. It also functions as an antagonist at the H1 receptor, but with ~7-fold weaker potency (180 nM / 25 nM). This profile—a selective 5-HT2A antagonist with a mild H1 off-target effect—is a well-understood and often desirable profile for certain classes of neuropsychiatric drugs.
Conclusion and Path Forward
This systematic assessment, combining high-fidelity binding and functional assays, provides a robust and trustworthy characterization of a novel compound's receptor selectivity. Based on our hypothetical data, This compound emerges as a potent and selective 5-HT2A receptor antagonist.
The logical next steps in its development would include:
-
Broader Selectivity Screening: Profile the compound against a wider panel of receptors (e.g., the NIMH Psychoactive Drug Screening Program panel) to uncover any other potential off-target interactions.[14]
-
In Vivo Assessment: Evaluate the compound in relevant animal models to confirm that its in vitro profile translates to the desired in vivo pharmacology and to assess its pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to determine if the selectivity profile can be further optimized, for example, by reducing the H1 receptor affinity while maintaining or improving 5-HT2A potency.
By adhering to this rigorous, multi-faceted approach, researchers can build a comprehensive understanding of a compound's pharmacological identity, paving the way for its rational development into a potential therapeutic agent.
References
-
Wang, L., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Journal of Chemical Information and Modeling. Available at: [Link]
-
García-Sáez, I., & Reverter, D. (2019). Rational Approaches to Improving Selectivity in Drug Design. International Journal of Molecular Sciences. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. CSPT Glossary. Available at: [Link]
-
Siegel, G.J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices Website. Available at: [Link]
-
Lim, H.D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Zhou, Y., et al. (2023). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. MDPI. Available at: [Link]
-
Du, Y., et al. (2019). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules. Available at: [Link]
-
NIMH Psychoactive Drug Screening Program. (n.d.). University of North Carolina at Chapel Hill Website. Available at: [Link]
-
Glennon, R.A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. Available at: [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan Website. Available at: [Link]
-
Tanti, M. (n.d.). Histamine Receptors and Their Ligands. ThaiScience. Available at: [Link]
-
Wikipedia. (n.d.). Adrenergic receptor. Wikipedia. Available at: [Link]
-
Wang, L., et al. (2010). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. ACS Publications. Available at: [Link]
-
Unal, H., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. Available at: [Link]
-
Chen, K., et al. (2020). A Novel G Protein-Biased and Subtype-Selective Agonist for a G Protein-Coupled Receptor Discovered from Screening Herbal Extracts. ACS Central Science. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Evaluation Kit Guide. Molecular Devices Website. Available at: [Link]
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Aganitha Website. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Website. Available at: [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]
-
Wang, L., et al. (2010). Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods. PubMed. Available at: [Link]
-
Graham, R.M., et al. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. IUPHAR/BPS Website. Available at: [Link]
-
Li, Y., et al. (2018). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. Available at: [Link]
-
Leff, P., & Dougall, I.G. (1993). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]
-
Li, A., et al. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Protocols.io. Available at: [Link]
-
Stoddart, L.A., et al. (2015). Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies. Methods in Molecular Biology. Available at: [Link]
-
Schneider, C.S., et al. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. Available at: [Link]
-
Millan, M.J., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Available at: [Link]
-
Kim, S.K. & Cheong, Y.H. (2023). Structural studies of serotonin receptor family. BMB Reports. Available at: [Link]
-
Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group Website. Available at: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology Website. Available at: [Link]
-
Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]
-
Wang, X., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. ResearchGate. Available at: [Link]
-
Che, T., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. PMC. Available at: [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. LabWrench. Available at: [Link]
-
Wikipedia. (n.d.). Histamine receptor. Wikipedia. Available at: [Link]
Sources
- 1. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aganitha.ai [aganitha.ai]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. GloSensor™ cAMP Assay Protocol [france.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
A Comparative Analysis of Chlorinated vs. Non-Chlorinated Benzoxepinones in Biological Systems: A Guide for Researchers
The introduction of a chlorine atom into a bioactive scaffold can dramatically alter its physicochemical properties, often leading to enhanced efficacy, modified selectivity, or unforeseen toxicities. This guide provides a comparative overview of chlorinated and non-chlorinated benzoxepinones, a class of heterocyclic compounds with a wide spectrum of biological activities. We will delve into their differential performance in various biological assays, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to Benzoxepinones and the Role of Chlorination
Benzoxepinones are a class of organic compounds characterized by a seven-membered oxepine ring fused to a benzene ring, with a ketone functional group. This scaffold is found in a variety of natural products and synthetic molecules, exhibiting a broad range of pharmacological properties including antifungal, antibacterial, anticancer, and enzyme inhibitory activities.[1][2]
The strategic placement of a chlorine atom on the benzoxepinone core is a common tactic in medicinal chemistry. Halogenation, particularly chlorination, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The high electronegativity and van der Waals radius of chlorine can lead to altered electronic properties and steric profiles, which in turn can modulate biological activity.[3] This guide will explore the tangible effects of this single-atom substitution.
Synthesis of Benzoxepinone Scaffolds
The synthesis of the benzoxepinone core can be achieved through various methods, including intramolecular Heck reactions, oxidative ring-opening of cyclopropanol derivatives, and Knoevenagel condensation followed by intramolecular nucleophilic substitution.[4] Chlorinated analogs are typically synthesized by using chlorinated starting materials or by direct electrophilic chlorination of the benzoxepinone scaffold. The choice of synthetic route is critical as it dictates the potential for regioselective chlorination.
General Synthetic Workflow
Caption: General synthetic pathways for benzoxepinone and its chlorinated derivatives.
Comparative Biological Activities
Antimicrobial Activity
The presence of chlorine often enhances the antimicrobial properties of heterocyclic compounds. This is attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic properties that may improve binding to target enzymes or proteins.
Antibacterial Activity: Studies on related flavonoid structures have shown that chlorinated derivatives can possess potent inhibitory activity against pathogenic bacteria. For instance, 6-chloro-8-nitroflavone has demonstrated significant inhibitory effects.[5] While direct comparative data on chlorinated benzoxepinones is limited, it is plausible that chlorination could similarly enhance their antibacterial profile. Some dibenz[b,e]oxepin derivatives with fluorine and trifluoromethyl substituents have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7]
Antifungal Activity: Non-chlorinated benzoxepinones have shown notable antifungal activity. For example, 12-O-acetyleranthin and 12-O-acetylptaeroxylinol are active against Candida albicans and Cryptococcus neoformans.[1] The introduction of a chlorine atom could potentially modulate this activity. In a study on chalcones, a related class of compounds, the presence of a chlorine atom on one of the phenyl rings resulted in significant antifungal activity against Trichophyton rubrum.[8]
Table 1: Comparative Antimicrobial Activity (MIC in µM)
| Compound Class | Derivative | Target Organism | MIC (µM) | Reference |
|---|---|---|---|---|
| Benzoxepinone | 12-O-Acetylptaeroxylinol | Cryptococcus neoformans | 4.9 | [1] |
| Benzoxepinone | 12-O-Acetyleranthin | Candida albicans | 9.9 | [1] |
| Chalcone | 3-(2-chlorophenyl)-1-(2'-hydroxy-4',6'-dimethoxyphenyl)prop-2-en-1-one | Trichophyton rubrum | 12.5 µg/mL | [8] |
| Flavone | 6-Chloro-8-nitroflavone | Pathogenic Bacteria | Potent Inhibition |[5] |
Enzyme Inhibition
Benzoxepinones have been identified as a novel class of selective inhibitors for tumor-associated human carbonic anhydrase (CA) isoforms IX and XII.[2] These non-chlorinated "homocoumarins" exhibit nanomolar inhibition of these transmembrane CAs while poorly inhibiting cytosolic isoforms I and II.[2]
The introduction of chlorine can significantly impact enzyme inhibition. In the context of p38 MAP kinase inhibitors, a chlorinated aminobenzophenone derivative, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, showed potent inhibition of IL-1β and TNF-α release with IC50 values of 14 nM and 6 nM, respectively.[9] This suggests that a chlorinated benzoxepinone could have altered potency and selectivity for its target enzyme. The chlorine atom can form specific halogen bonds with the protein backbone or occupy a hydrophobic pocket, leading to a more favorable binding affinity.
Mechanism of Enzyme Inhibition
Caption: A simplified model of enzyme inhibition by benzoxepinone derivatives.
Cytotoxicity and Anticancer Activity
The cytotoxic properties of various quinone-like structures, which share some features with benzoxepinones, are well-documented.[10][11] Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and interaction with biological targets like DNA topoisomerase.[10]
The effect of chlorination on cytotoxicity can be complex. In some cases, chlorination can increase the mutagenicity and cytotoxicity of organic compounds.[12] For example, chlorination of humic acid-enriched water led to a 5.5-fold increase in mutagenicity in human cells.[12] However, a study on chlorinated benzophenone-type UV filters found that the toxicity of the chlorinated compounds was in the same range as the parent compounds.[13][14] This highlights the need for empirical testing for each new chlorinated derivative.
Table 2: Comparative Cytotoxicity Data (IC50 in µM)
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Aminobenzophenone | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase Inhibition | 0.01 | [9] |
| Naphthoquinone | Lawsone Derivative 4 | HeLa, IGROV-1, SK-MEL-28 | More cytotoxic on tumoral cells |[10][15] |
Structure-Activity Relationship (SAR)
The biological activity of benzoxepinones is highly dependent on their substitution pattern. For antimicrobial activity, the presence of electron-withdrawing groups, such as chlorine, can enhance efficacy.[5] The position of the chlorine atom is also crucial, as it can influence the molecule's conformation and its ability to fit into the active site of a target protein.
In the case of enzyme inhibition, the chlorine atom can participate in specific interactions, such as halogen bonding, with amino acid residues in the active site. This can lead to increased binding affinity and potency. Molecular modeling studies can be instrumental in understanding these interactions and guiding the design of more potent and selective inhibitors.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds (chlorinated and non-chlorinated benzoxepinones) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 2-5 days for fungi).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion
The chlorination of the benzoxepinone scaffold presents a promising avenue for modulating its biological activity. While direct comparative studies are still emerging, evidence from related compound classes strongly suggests that the introduction of chlorine can enhance antimicrobial and enzyme-inhibitory properties. However, the impact on cytotoxicity is less predictable and necessitates careful evaluation for each new analog.
Future research should focus on systematic studies comparing chlorinated and non-chlorinated benzoxepinones to establish clear structure-activity relationships. This will enable the rational design of novel therapeutic agents with improved potency, selectivity, and safety profiles.
References
-
Kubina, R., & Kabała-Dzik, A. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
-
Krawczyk, H., & Gzella, A. K. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]
-
Zhuang, R., Žabar, R., Grbović, G., Dolenc, D., Yao, J., Tišler, T., & Trebše, P. (2013). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. Acta Chimica Slovenica, 60(4), 826-32. [Link]
- Kumar, A., & Kumar, S. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology.
-
Limban, C., & Chifiriuc, M. C. (2011). Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. International journal of molecular sciences, 12(10), 6432–6444. [Link]
-
Mphahlele, M. J., et al. (2020). Synthesis and Antifungal Activity of Chromones and Benzoxepines from the Leaves of Ptaeroxylon obliquum. Journal of natural products, 83(8), 2462–2469. [Link]
-
Macías-Sánchez, A. J., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348. [Link]
-
Zhang, P., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Journal of medicinal chemistry, 51(21), 6974–6985. [Link]
-
Brizgune, A., et al. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 28(14), 115496. [Link]
-
Hu, J. F., et al. (2010). Structural diversity and bioactivities of natural benzophenones. Chemical reviews, 111(4), 2711–2735. [Link]
-
Limban, C., & Chifiriuc, M. C. (2011). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. MDPI. [Link]
-
Gaponova, A. S., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. [Link]
- Zhuang, R., et al. (2013).
-
Brizgune, A., et al. (2020). Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry, 28(14), 115496. [Link]
-
Zhang, P., et al. (2008). 7-aryl 1,5-dihydro-benzo[e][4][5]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & medicinal chemistry, 16(13), 6589–6600. [Link]
-
L'homme, C., et al. (2022). Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associated Fungi. MDPI. [Link]
-
Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of medicinal chemistry, 46(26), 5651–5662. [Link]
- Wiyono, A. S., et al. (2022).
-
Laganowsky, A., et al. (2014). Real-Time Biosynthetic Reaction Monitoring Informs the Mechanism of Action of Antibiotics. Journal of the American Chemical Society, 136(11), 4419–4426. [Link]
-
Kadirov, M. K., et al. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. [Link]
-
Wang, Y., et al. (2023). Construction of atropisomeric benzoxepinone-embedded styrenes via intramolecular [3+2] cycloaddition and catalytic kinetic resolution. Chemical communications (Cambridge, England), 59(92), 13637–13640. [Link]
-
Lo, M. M., et al. (1982). Inhibition of Batroxobin, a Serine Proteinase From Bothrops Snake Venom, by Derivatives of Benzamidine. Journal of medicinal chemistry, 25(6), 740–742. [Link]
-
Costa, E., et al. (2010). Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. Letters in Drug Design & Discovery. [Link]
-
Macías-Sánchez, A. J., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. ResearchGate. [Link]
-
He, K., et al. (2023). Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. Environmental science & technology, 57(38), 14352–14362. [Link]
-
L'homme, C., et al. (2022). Antifungal Activity of Benzoquinones Produced by Tribolium castaneum in Maize-Associated Fungi. Insects, 13(10), 868. [Link]
-
The Pharma Solution. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. YouTube. [Link]
-
Naumann, K. (2009). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor. [Link]
-
Tsygankov, A. A., et al. (2023). Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research. International journal of molecular sciences, 24(15), 12228. [Link]
-
Carocho, M., & Ferreira, I. C. (2013). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. [Link]
-
Kargalioglu, Y., et al. (2001). Human cell mutagenicity of chlorinated and unchlorinated water and the disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). Mutation research, 494(1-2), 139–151. [Link]
-
Modica, M., et al. (2003). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of medicinal chemistry, 46(4), 548–562. [Link]
-
Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta chimica Slovenica, 71(3), 8784. [Link]
- Duke, J. A. (1992). Biological Activity Anticariogenic. Dr.
-
Krupenina, A. Y., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. [Link]
-
BioRach. (2020). AS Biology - Enzyme inhibition (OCR A Chapter 4.3). YouTube. [Link]
-
Yan, S., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. ResearchGate. [Link]
-
Macías-Sánchez, A. J., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348. [Link]
-
Carvacho, P., et al. (2024). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. MDPI. [Link]
-
He, K., et al. (2023). Cytotoxicity Comparison between Drinking Water Treated by Chlorination with Postchloramination versus Granular Activated Carbon (GAC) with Postchlorination. Environmental science & technology, 57(38), 14352–14362. [Link]
-
LibreTexts. (2022). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Theoduloz, C., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules (Basel, Switzerland), 27(9), 3035. [Link]
Sources
- 1. Synthesis and Antifungal Activity of Chromones and Benzoxepines from the Leaves of Ptaeroxylon obliquum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxepinones: A new isoform-selective class of tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurochlor.org [eurochlor.org]
- 4. ijsrmst.com [ijsrmst.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human cell mutagenicity of chlorinated and unchlorinated water and the disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one
As a key intermediate in pharmaceutical research and organic synthesis, 7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one is a compound handled by dedicated professionals in drug development and scientific research.[1] While its utility in the lab is significant, its responsible management and disposal are paramount to ensuring personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated organic compound, grounded in established safety standards and regulatory requirements.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . The presence of the chlorine atom dictates a specific disposal pathway that is critically different from non-halogenated chemical waste. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation under frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]
Section 1: Hazard Identification and Characterization
Key Properties and Classification:
| Property | Value / Information | Rationale & Significance |
| Chemical Class | Halogenated Aromatic Ketone | The chlorine atom mandates disposal via the halogenated waste stream.[5][6][7] |
| Physical State | Solid (likely Off-White to Pale Yellow Powder/Crystal) | Based on similar structures like 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one.[8] Solid waste must be contained to prevent dust formation.[8] |
| Primary Hazard | Hazardous Waste | Must be disposed of through a licensed chemical destruction facility, not in regular trash or down the drain.[8][9][10][11] |
| Disposal Method | Controlled Incineration with Flue Gas Scrubbing | This is the standard method for halogenated organics to neutralize acidic gases (like HCl) produced during combustion.[7][8][12] |
Section 2: The Core Principle: Waste Segregation
The single most critical step in managing this waste is its strict segregation from non-halogenated waste streams.
Causality for Segregation: The reason for this stringent separation is rooted in both environmental science and economics. Non-halogenated solvents can often be recycled or used as fuel additives in facilities like cement kilns.[7] However, introducing halogenated compounds into this stream, even in small amounts (e.g., 1,000 ppm), contaminates the entire batch.[7] Halogenated waste requires a more complex and costly disposal process—high-temperature incineration coupled with flue gas scrubbing to capture and neutralize the resulting hydrogen chloride (HCl) gas.[7][8] Mixing these waste streams unnecessarily increases disposal costs and complexity.[6][7]
Disposal Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hazardous Waste | US EPA [epa.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. acs.org [acs.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
